

Toxicological Profile of 2-Nitroanthracene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Nitroanthracene

Cat. No.: B1198904

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Executive Summary

2-Nitroanthracene (2-NA), a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), is a compound of significant toxicological interest due to its mutagenic and potential carcinogenic properties. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of **2-Nitroanthracene**. The document summarizes key findings on its metabolism, genotoxicity, and the molecular mechanisms underlying its toxic effects. All quantitative data are presented in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	3586-69-4	[1]
Molecular Formula	C ₁₄ H ₉ NO ₂	[1]
Molecular Weight	223.23 g/mol	[1]
Appearance	Information not available	
Solubility	Information not available	

Toxicology

Acute Toxicity

Specific quantitative data on the acute toxicity of **2-Nitroanthracene**, such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level), are not readily available in the public domain. Safety data sheets for **2-Nitroanthracene** indicate that it is harmful if swallowed or inhaled, but do not provide specific lethal dose values.^[1]

Subchronic and Chronic Toxicity

Comprehensive subchronic or chronic toxicity and carcinogenicity studies specifically for **2-Nitroanthracene** were not identified in the available literature.

Metabolism and Metabolic Activation

The metabolism of **2-Nitroanthracene** is a critical factor in its toxicity, as it involves metabolic activation to reactive intermediates that can interact with cellular macromolecules.

Experimental Protocol: In Vitro Metabolism with Rat Liver Microsomes

The metabolism of **2-Nitroanthracene** has been investigated using liver microsomes from rats pre-treated with 3-methylcholanthrene, an inducer of cytochrome P450 enzymes.

Protocol:^[2]

- **Microsome Preparation:** Liver microsomes were prepared from male Sprague-Dawley rats pre-treated with 3-methylcholanthrene.
- **Incubation Mixture:** The incubation mixture typically contained **2-Nitroanthracene**, the microsomal preparation, and an NADPH-generating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
- **Incubation Conditions:** Incubations were carried out aerobically at 37°C for a specific duration. For hypoxic conditions, the incubation was performed under a nitrogen

atmosphere.

- **Metabolite Extraction:** After incubation, the reaction was stopped, and the metabolites were extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
- **Metabolite Analysis:** The extracted metabolites were analyzed and identified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Pathways

Under aerobic conditions, **2-Nitroanthracene** is metabolized by rat liver microsomes to several ring-oxidized products. The major metabolic pathway involves both nitroreduction and ring-oxidation.^[2]

Identified Aerobic Metabolites:^[2]

- 2-NA trans-5,6-dihydrodiol
- 2-NA trans-7,8-dihydrodiol
- 2-NA 7-keto-5,6,7,8-tetrahydro-trans-5,6-diol
- 2-NA 6-keto-5,6,7,8-tetrahydro-trans-7,8-diol
- 2-nitro-9,10-anthraquinone
- 2-NA 5,6,7,8-tetrahydrotetrol

Under hypoxic conditions, the primary metabolite formed is 2-aminoanthracene, a product of nitroreduction.^[2] These findings suggest that 2-NA can be activated to mutagenic products through two main pathways: direct nitroreduction and ring-oxidation followed by nitroreduction.^[2]

Figure 1: Overview of **2-Nitroanthracene** Metabolism. Max Width: 760px.

Genotoxicity

2-Nitroanthracene has been shown to be mutagenic in bacterial reverse mutation assays.

Ames Test (*Salmonella typhimurium*)

Experimental Protocol: Ames Test[2][3]

- **Bacterial Strains:** *Salmonella typhimurium* strains TA98 and TA100 are commonly used. For investigating the role of nitroreductases, nitroreductase-deficient strains (e.g., TA98NR) and esterification-deficient strains (e.g., TA98/1,8-DNP₆) are also employed.
- **Metabolic Activation:** The assay is conducted both in the presence and absence of a metabolic activation system (S9 mix), which is typically derived from the liver of Aroclor 1254-induced rats.
- **Procedure (Plate Incorporation Method):** A mixture of the bacterial tester strain, the test compound (**2-Nitroanthracene**) at various concentrations, and with or without S9 mix is added to molten top agar. This mixture is then poured onto a minimal glucose agar plate.
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.
- **Data Analysis:** The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Mutagenicity Data

2-Nitroanthracene and some of its metabolites have demonstrated mutagenic activity in *Salmonella typhimurium* strain TA98.[2]

Compound	Strain	Metabolic Activation (S9)	Mutagenic Activity (revertants/nmol)	Reference
2-Nitroanthracene	TA98	-	~150	[2]
2-Nitroanthracene	TA98	+	~300	[2]
2-NA trans-5,6-dihydrodiol	TA98	-	~100	[2]
2-NA trans-5,6-dihydrodiol	TA98	+	~250	[2]
2-NA trans-7,8-dihydrodiol	TA98	-	~200	[2]
2-NA trans-7,8-dihydrodiol	TA98	+	~400	[2]
2-Aminoanthracene	TA98	-	Not mutagenic	[2]
2-Aminoanthracene	TA98	+	Mutagenic	[2]

The mutagenicity of **2-Nitroanthracene** is decreased in nitroreductase-deficient (TA98NR) and O-acetyltransferase-deficient (TA98/1,8-DNP₆) strains, indicating that both nitroreduction and subsequent esterification are crucial steps in its metabolic activation to a mutagen.[2]

Figure 2: Proposed Genotoxicity Pathway of **2-Nitroanthracene**. Max Width: 760px.

Signaling Pathways

Direct experimental evidence specifically linking **2-Nitroanthracene** exposure to the modulation of key signaling pathways such as p53 and MAPK is currently limited in the

scientific literature. However, based on the known genotoxic nature of nitro-PAHs and their ability to form DNA adducts, it is plausible that **2-Nitroanthracene** could trigger cellular stress responses that involve these pathways.

Potential Involvement of the p53 Signaling Pathway

The p53 tumor suppressor protein is a critical regulator of the cellular response to DNA damage. Upon activation by genotoxic stress, p53 can induce cell cycle arrest, apoptosis, or senescence. Given that **2-Nitroanthracene** is a mutagen that can lead to the formation of DNA adducts, it is hypothesized that it could activate the p53 pathway.

Figure 3: Hypothetical p53 Pathway Activation by **2-Nitroanthracene**. Max Width: 760px.

Potential Involvement of the MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are key pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Various forms of cellular stress, including that induced by DNA-damaging agents, can activate MAPK pathways. It is plausible that exposure to **2-Nitroanthracene** could lead to the activation of specific MAPK pathways, such as the JNK and p38 pathways, which are often associated with stress responses.

Figure 4: Hypothetical MAPK Pathway Activation by **2-Nitroanthracene**. Max Width: 760px.

Conclusion

2-Nitroanthracene is a mutagenic compound that requires metabolic activation to exert its genotoxic effects. The primary mechanisms of activation involve nitroreduction and ring-oxidation. While quantitative data on its acute and chronic toxicity are limited, its mutagenicity in bacterial systems is well-documented. Further research is needed to fully elucidate the specific signaling pathways that are perturbed by **2-Nitroanthracene** and to establish a more complete toxicological profile, including in vivo toxicity and carcinogenicity data. This information is crucial for accurately assessing the potential health risks associated with exposure to this compound.

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